molecular formula C10H14N6O B6630627 4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine

4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine

Cat. No.: B6630627
M. Wt: 234.26 g/mol
InChI Key: SILSOFCMNVKSDD-UHFFFAOYSA-N
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Description

4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 6-position, and a triazole ring attached to the pyrimidine core via an ethyl linker. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-6-4-8(17-3)15-10(13-6)14-7(2)9-11-5-12-16-9/h4-5,7H,1-3H3,(H,11,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILSOFCMNVKSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)C2=NC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by functionalization at specific positions.

    Synthesis of Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Functionalization: The methoxy and methyl groups are introduced through selective alkylation reactions

    Attachment of Triazole Ring: The triazole ring is typically introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the triazole ring or the pyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The triazole ring and pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-6-methylpyrimidine-2-amine: Lacks the triazole ring, which may reduce its biological activity.

    6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine: Lacks the methoxy group, potentially altering its chemical reactivity and biological properties.

    4-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine: Lacks the methyl group, which may affect its overall stability and interaction with biological targets.

Uniqueness

The presence of both the methoxy and methyl groups, along with the triazole ring, makes 4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

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